
4,4,4-trifluoro-3-hydroxy-N-(2-methylphenyl)-3-(trifluoromethyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related trifluoromethyl-substituted compounds involves strategic acylation, cyclocondensation, and the influence of specific reagents and conditions to achieve the desired molecular architecture. For instance, the synthesis of 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one, a compound with similarities in its trifluoromethyl-substitution and functional groups, showcases the complex methods employed in generating these structures, highlighting the precision required in synthesizing such fluorinated compounds (Flores et al., 2018).
Molecular Structure Analysis
The molecular structure of related compounds reveals a nearly planar molecular skeleton, influenced by intra- and intermolecular hydrogen bond interactions. The study on (Z)-4,4,4-trifluoro-3-(2-hydroxyethylamino)-1-(2-hydroxyphenyl)-2-buten-1-one, although not the exact compound, provides insights into how such structures are stabilized by hydrogen bonds, further detailing the impact of trifluoromethyl groups on the molecular conformation (Hidalgo et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving trifluoromethyl-substituted compounds are characterized by their reactivity with various reagents, leading to a wide range of derivatives. For example, reactions of trifluoromethyl-substituted butanamides with hydroxylamine and hydrazine demonstrate the compound's versatility in undergoing chemical transformations to produce novel structures with potential biological activities (Chaudhari, 2012).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. Studies on related trifluoromethylated compounds show that these properties are significantly influenced by the molecular structure, particularly the presence of trifluoromethyl groups and hydrogen bonding capabilities, which affect their phase transitions, densities, and refractive indices (Jin et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are pivotal for determining the compound's applications and its potential as a precursor in synthetic chemistry. The reactivity of trifluoromethyl-substituted compounds with nucleophiles, electrophiles, and during cycloaddition reactions highlights the influence of the trifluoromethyl group on the compound's chemical behavior, offering pathways to diverse chemical modifications and applications (Patil et al., 2006).
Eigenschaften
IUPAC Name |
4,4,4-trifluoro-3-hydroxy-N-(2-methylphenyl)-3-(trifluoromethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F6NO2/c1-7-4-2-3-5-8(7)19-9(20)6-10(21,11(13,14)15)12(16,17)18/h2-5,21H,6H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLCVOUAUDMNSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC(C(F)(F)F)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-trifluoro-3-hydroxy-N-(2-methylphenyl)-3-(trifluoromethyl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R*,5R*)-6-[(2-isopropyl-1,3-thiazol-4-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5641177.png)
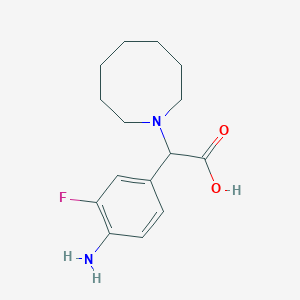

![N'-[(3S*,4R*)-4-isopropyl-1-(pyridin-2-ylacetyl)pyrrolidin-3-yl]-N,N-dimethylsulfamide](/img/structure/B5641200.png)
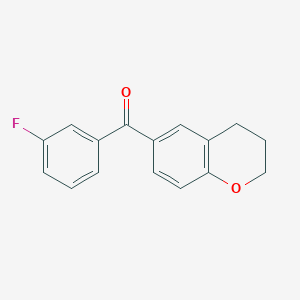
![N,5,7-trimethyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5641225.png)
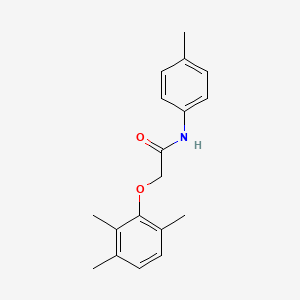
![(3R*,4S*)-1-[(4-fluorobenzyl)sulfonyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5641233.png)
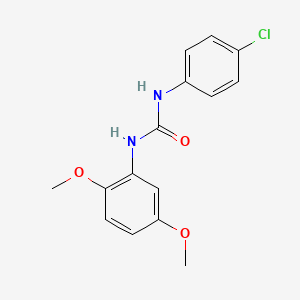
![N-cyclopropyl-N-[(2E)-3-phenyl-2-propen-1-yl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5641243.png)
![N-methyl-N-[3-(methylthio)benzyl]pyrimidin-4-amine](/img/structure/B5641246.png)
![N-{rel-(3R,4S)-1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide hydrochloride](/img/structure/B5641251.png)
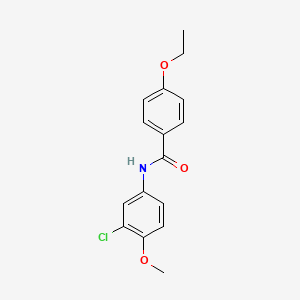
![(4-fluoro-2-methoxyphenyl){4-[2-(2-oxopyrrolidin-1-yl)ethyl]piperidin-1-yl}acetic acid](/img/structure/B5641276.png)